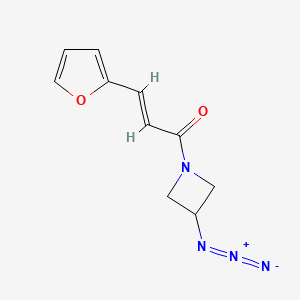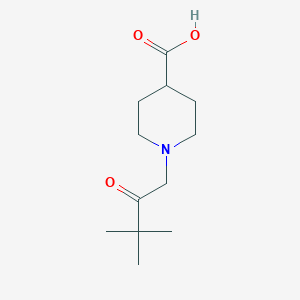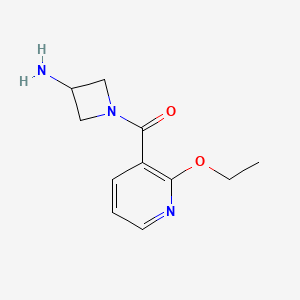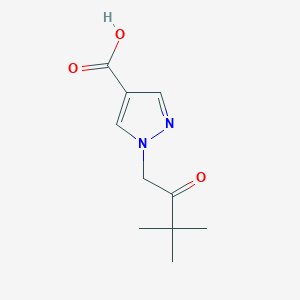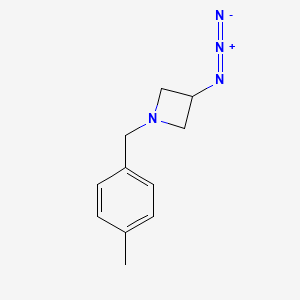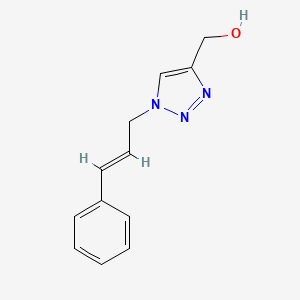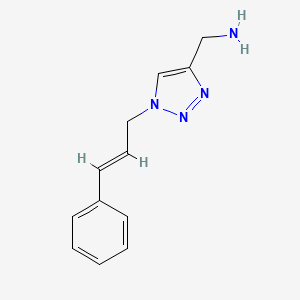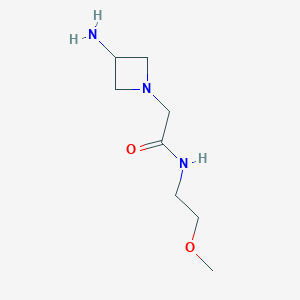
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide
Descripción general
Descripción
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-AA, is a molecule with a unique structure that has been the subject of intense scientific research due to its potential applications in the field of drug discovery. It is a cyclic amide that contains both an amine and a carboxylic acid functional group. 2-AA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide is complex and not completely understood. It is believed that 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide binds to the active site of the enzyme, preventing its activity. In addition, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide is thought to interact with the enzyme's active site through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes acetylcholinesterase, serine protease, and cyclooxygenase-2. In addition, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been found to inhibit the activity of the enzyme glucosidase, which is involved in the breakdown of carbohydrates. 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has also been found to inhibit the activity of the enzyme lipase, which is involved in the breakdown of lipids. Finally, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been found to inhibit the activity of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the synthesis of ATP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it is relatively stable and can be stored for long periods of time. Finally, it is relatively non-toxic and has low potential for side effects. However, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide also has some limitations. First, it is relatively expensive. Second, it is difficult to purify and has a low solubility in water.
Direcciones Futuras
The potential applications of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide are vast and there are many possible future directions for research. Some potential future directions include the development of new synthesis methods, the investigation of its effects on other enzymes, the study of its potential therapeutic applications, and the exploration of its potential as an inhibitor of other biochemical pathways. Additionally, further research could be done on the mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been studied extensively due to its potential applications in drug discovery. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has also been studied as a potential inhibitor of the enzyme serine protease, which is involved in the breakdown of proteins. In addition, 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-13-3-2-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZNEPKJNRGSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




